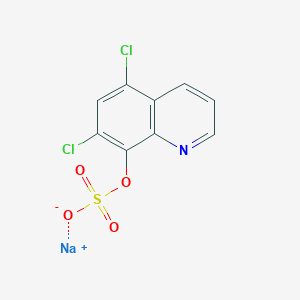
Sodium 5,7-dichloroquinolin-8-yl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5,7-dichloroquinolin-8-yl sulfate is a chemical compound with the molecular formula C9H4Cl2NNaO4S and a molecular weight of 316.09 g/mol . It is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,7-dichloroquinolin-8-yl sulfate typically involves the chlorination of 8-hydroxyquinoline. The process includes the reaction of 8-hydroxyquinoline with chlorine in the presence of a suitable solvent such as chloroform . The resulting product, 5,7-dichloro-8-hydroxyquinoline, is then reacted with sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 5,7-dichloroquinolin-8-yl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into less chlorinated quinoline derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Sodium 5,7-dichloroquinolin-8-yl sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Employed in biological studies to investigate its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of various chemical products and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of Sodium 5,7-dichloroquinolin-8-yl sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to metal ions, disrupting essential biological processes in microorganisms . This interaction leads to the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A closely related compound with similar biological activities.
5-Chloro-8-hydroxyquinoline: Another derivative with antimicrobial properties.
5,7-Diiodo-8-hydroxyquinoline: Known for its potent antimicrobial effects.
Uniqueness
Sodium 5,7-dichloroquinolin-8-yl sulfate is unique due to its sulfate group, which enhances its solubility and bioavailability compared to other quinoline derivatives . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H4Cl2NNaO4S |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
sodium;(5,7-dichloroquinolin-8-yl) sulfate |
InChI |
InChI=1S/C9H5Cl2NO4S.Na/c10-6-4-7(11)9(16-17(13,14)15)8-5(6)2-1-3-12-8;/h1-4H,(H,13,14,15);/q;+1/p-1 |
InChI Key |
TTWZGPDMEGUEKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)[O-])N=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


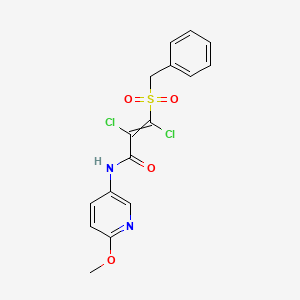

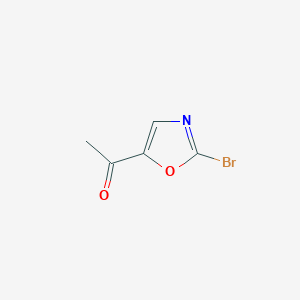
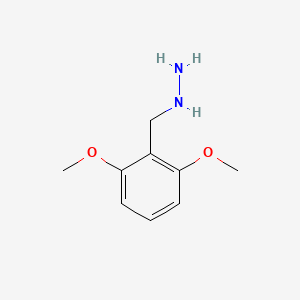
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
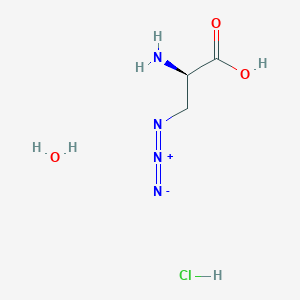
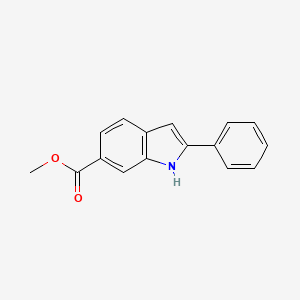
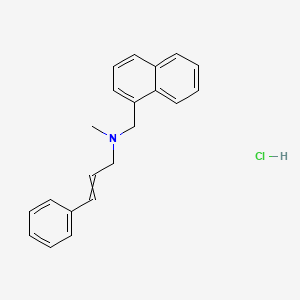
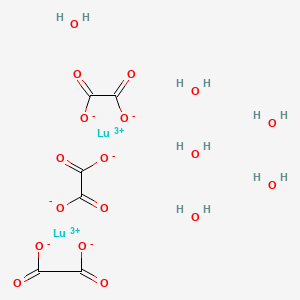
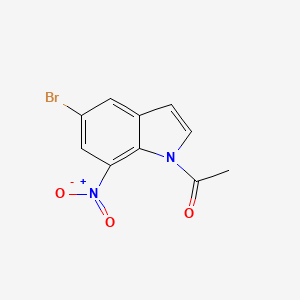
![N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide](/img/structure/B12435376.png)
![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
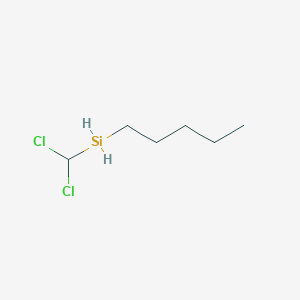
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
